

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl Decanoate

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Compound of Interest

Compound Name: Amyl decanoate

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This technical guide provides a comprehensive overview of the synthesis and characterization of pentyl decanoate, an ester recognized for its applications in the flavor, fragrance, and pharmaceutical industries. This document outlines detailed experimental protocols for both chemical and enzymatic synthesis routes, along with a thorough guide to the characterization of the final product using modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Pentyl decanoate (also known as **amyl decanoate**) is the ester formed from the reaction of decanoic acid and n-pentanol.^{[1][2]} It is a colorless to pale yellow liquid with a characteristic fruity odor.^[1] Its chemical and physical properties make it a valuable compound in various industrial applications. This guide will detail the prevalent methods for its synthesis and the analytical techniques for its structural elucidation and purity assessment.

Table 1: Physicochemical Properties of Pentyl Decanoate

Property	Value	Reference(s)
Chemical Formula	C ₁₅ H ₃₀ O ₂	[1][3]
Molecular Weight	242.40 g/mol	[2][3]
CAS Number	5933-87-9	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity	[1]
Boiling Point	289.5 °C (predicted)	
Solubility	Soluble in organic solvents, insoluble in water	[1]

Synthesis of Pentyl Decanoate

Pentyl decanoate can be synthesized through several methods, with the most common being Fischer-Speier esterification and lipase-catalyzed enzymatic esterification.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, pentanol) is used, and the water produced is removed.[5][6]

Materials:

- Decanoic acid
- n-Pentanol
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Toluene (optional, for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using azeotropic removal of water), add decanoic acid (1.0 eq) and an excess of n-pentanol (e.g., 3.0 eq).
- If using, add toluene to the flask.
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the carboxylic acid).
- Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude pentyl decanoate can be purified by vacuum distillation to obtain the final product.

Table 2: Typical Reaction Parameters for Fischer Esterification of Pentyl Decanoate

Parameter	Recommended Value
Molar Ratio (Decanoic Acid:Pentanol)	1:3
Catalyst	H ₂ SO ₄ or p-TsOH
Catalyst Loading	1-2 mol%
Temperature	Reflux temperature of the solvent
Reaction Time	4-8 hours (monitor for completion)
Expected Yield	>85%

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, operating under milder reaction conditions and often with higher selectivity.^{[7][8][9]} Immobilized lipases are commonly used as biocatalysts.^{[7][9]}

Materials:

- Decanoic acid
- n-Pentanol
- Immobilized lipase (e.g., Novozym 435 from *Candida antarctica* lipase B or lipase from *Rhizomucor miehei*)^{[8][9]}
- Solvent (optional, e.g., hexane or solvent-free)
- Molecular sieves (optional, for water removal)

Procedure:

- In a temperature-controlled reaction vessel, combine decanoic acid (1.0 eq) and n-pentanol. An excess of the alcohol (e.g., 1.5-2.0 eq) is often beneficial.^[8]
- If operating in a solvent, add the chosen solvent. For a solvent-free system, proceed without.

- Add the immobilized lipase (e.g., 5-10% by weight of the limiting reactant).
- If desired, add molecular sieves to remove the water produced during the reaction.
- Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of decanoic acid by gas chromatography (GC) or titration.
- Upon completion, separate the immobilized enzyme by filtration for potential reuse.
- The product can be purified by vacuum distillation or column chromatography if necessary.

Table 3: Optimized Reaction Conditions for Enzymatic Synthesis of a Similar Ester (Pentyl Nonanoate)[10]

Parameter	Optimized Value
Enzyme	Immobilized Rhizomucor miehei lipase
Molar Ratio (Acid:Alcohol)	1:9
Enzyme Loading	0.2 g
Temperature	45 °C
Reaction Time	150 min
Agitation Speed	150 rpm
Water Addition	0.2% v/v
Yield	86.08%

Note: These conditions for pentyl nonanoate can serve as a starting point for the optimization of pentyl decanoate synthesis.

Characterization of Pentyl Decanoate

The structure and purity of the synthesized pentyl decanoate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Table 4: Predicted ^1H NMR Spectral Data for Pentyl Decanoate

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~4.05	t	2H	-O-CH ₂ -	6.7
~2.28	t	2H	-C(=O)-CH ₂ -	7.5
~1.62	p	2H	-O-CH ₂ -CH ₂ -	6.8
~1.59	p	2H	-C(=O)-CH ₂ -CH ₂ -	7.3
~1.34	m	4H	-O-(CH ₂) ₂ -(CH ₂) ₂ -	
~1.27	m	12H	-(CH ₂) ₆ -CH ₃ (decanoate)	
~0.90	t	3H	-CH ₂ -CH ₃ (pentyl)	7.0
~0.88	t	3H	-CH ₂ -CH ₃ (decanoate)	6.8

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and instrument used.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 5: Predicted ^{13}C NMR Spectral Data for Pentyl Decanoate

Chemical Shift (δ , ppm)	Assignment
~173.9	C=O
~64.3	-O-CH ₂ -
~34.4	-C(=O)-CH ₂ -
~31.9	-CH ₂ - (decanoate chain)
~29.5	-CH ₂ - (decanoate chain)
~29.3	-CH ₂ - (decanoate chain)
~29.2	-CH ₂ - (decanoate chain)
~28.4	-O-CH ₂ -CH ₂ -
~25.0	-C(=O)-CH ₂ -CH ₂ -
~22.7	-CH ₂ -CH ₃ (decanoate)
~22.4	-O-(CH ₂) ₂ -CH ₂ -
~14.1	-CH ₂ -CH ₃ (decanoate)
~14.0	-CH ₂ -CH ₃ (pentyl)

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and instrument used.[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 6: Characteristic FT-IR Absorption Bands for Pentyl Decanoate

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~2957, ~2925, ~2856	C-H stretching	Aliphatic CH ₂ , CH ₃
~1740	C=O stretching	Ester carbonyl
~1465	C-H bending	CH ₂ scissoring
~1378	C-H bending	CH ₃ symmetric bending
~1165	C-O stretching	Ester

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[\[20\]](#)

Table 7: Expected GC-MS Data for Pentyl Decanoate

Parameter	Expected Value
Molecular Ion (M ⁺)	m/z 242
Key Fragment Ions	m/z 173 [CH ₃ (CH ₂) ₈ CO] ⁺ , m/z 71 [C ₅ H ₁₁] ⁺ , m/z 70 [C ₅ H ₁₀] ⁺ (from McLafferty rearrangement), m/z 43 [C ₃ H ₇] ⁺

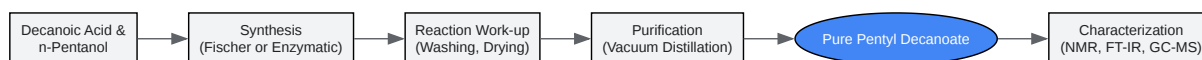
Note: The fragmentation pattern can be complex and may show other characteristic ions.

Quantitative Analysis

The yield and purity of the synthesized pentyl decanoate can be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) This technique provides quantitative information by comparing the peak area of the product to that of a known standard.

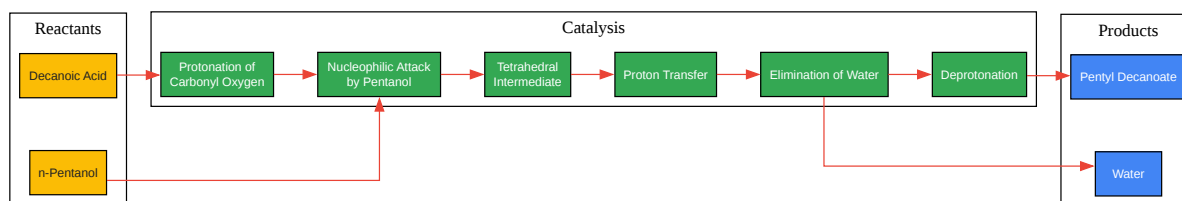
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.



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Caption: General workflow for the synthesis and characterization of pentyl decanoate.



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Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of pentyl decanoate via both traditional chemical and modern enzymatic routes. Furthermore, it has outlined the key analytical techniques and expected data for the thorough characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and reliable production and analysis of pentyl decanoate.

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